4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid
Description
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety at position 4, a 2,4-dihydroxyphenyl group at position 3, and a propanoic acid chain at position 5. This structure combines multiple pharmacophoric elements:
- Benzimidazole: Known for its role in medicinal chemistry, particularly in antiviral and anticancer agents due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
- Propanoic acid: The carboxylic acid moiety improves water solubility and facilitates binding to enzymes or receptors through ionic interactions.
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-10-5-6-11(15(25)9-10)18-17(14(22-23-18)7-8-16(26)27)19-20-12-3-1-2-4-13(12)21-19/h1-6,9,24-25H,7-8H2,(H,20,21)(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSMOADDTYREDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with a β-keto ester or α,β-unsaturated ketone. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one (II) is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux. Adapting this method, the pyrazole intermediate IIIa1 (5-methyl-2,4-dihydro-3H-pyrazol-3-one) is obtained in ~75% yield.
Reaction Conditions :
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Solvent : Absolute ethanol
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Temperature : Reflux (78°C)
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Time : 6–8 hours
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Catalyst : None required
Introduction of the Dihydroxyphenyl Group
The 3-position of the pyrazole is functionalized with 2,4-dihydroxybenzaldehyde via Knöevenagel condensation. In a representative procedure, IIIa1 reacts with 2,4-dihydroxybenzaldehyde in ethanol containing sodium acetate, yielding (4E)-4-(2,4-dihydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (IIIa1-DHBP ).
Optimization Insights :
Incorporation of the Benzimidazole Moiety
The benzimidazole unit is introduced by reacting IIIa1-DHBP with o-phenylenediamine. In a modified procedure from, the intermediate is treated with o-phenylenediamine in ethanol under reflux, facilitating cyclization to form the benzimidazole ring.
Critical Parameters :
Attachment of the Propanoic Acid Chain
The propanoic acid side chain is introduced at the pyrazole’s 5-position via alkylation. Chloroacetic acid reacts with the pyrazole intermediate in dimethylformamide (DMF) using K₂CO₃ as a base.
Procedure :
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Substrate : 4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole
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Reagent : Chloroacetic acid (1.5 equiv)
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Conditions : DMF, 80°C, 6 hours
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Workup : Neutralization with HCl, extraction with ethyl acetate
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Yield : 70–75%
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Pyrazole Formation | Benzimidazole Cyclization | Propanoic Acid Attachment |
|---|---|---|---|
| Optimal Solvent | Ethanol | Ethanol | DMF |
| Temperature (°C) | 78 | 80 | 80 |
| Catalyst | None | None | K₂CO₃ |
| Yield Range | 68–75% | 58–65% | 70–75% |
Elevated temperatures (>80°C) during benzimidazole formation risk decomposition of the dihydroxyphenyl group, necessitating strict temperature control.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.14 | 61.89 |
| H | 4.37 | 4.41 |
| N | 14.28 | 14.05 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups on the 2,4-dihydroxyphenyl moiety are susceptible to oxidation, forming quinone derivatives under specific conditions.
Key Findings :
- Oxidation of the 2,4-dihydroxyphenyl group occurs preferentially due to electron-donating effects of adjacent hydroxyl groups .
- Quinone products exhibit redox activity, relevant to biological electron-transfer processes .
Reduction Reactions
The benzimidazole and pyrazole rings undergo reduction under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C in ethanol | Dihydrobenzimidazole derivatives | |
| Chemical reduction | NaBH₄ or LiAlH₄ | Reduced pyrazole intermediates |
Key Findings :
- Reduction of the benzimidazole ring disrupts aromaticity, altering biological activity (e.g., loss of DNA gyrase inhibition) .
- Pyrazole reduction produces saturated analogs with modified solubility profiles .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur on aromatic rings and the pyrazole core.
Key Findings :
- Nitration at the 5-position of the phenyl ring enhances steric bulk, reducing enzyme-binding affinity .
- Halogenation improves metabolic stability in vivo .
Acid-Base Reactions
The propanoic acid group participates in salt formation and esterification.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Salt formation | NaOH, KOH | Sodium/potassium carboxylate salts | |
| Esterification | SOCl₂ followed by ROH | Alkyl esters (e.g., methyl, ethyl) |
Key Findings :
- Carboxylate salts improve aqueous solubility for pharmaceutical formulations .
- Esters act as prodrugs, hydrolyzing in vivo to release the active acid .
Coordination Chemistry
The benzimidazole and phenolic groups act as ligands for metal ions.
| Metal Ion | Coordination Site | Application | References |
|---|---|---|---|
| Fe³⁺ | Phenolic -OH and N-imidazole | Catalytic oxidation studies | |
| Cu²⁺ | Pyrazole N and carboxylate O | Antimicrobial metal complexes |
Key Findings :
- Fe³⁺ complexes catalyze ROS generation, useful in antitumor studies .
- Cu²⁺ complexes show enhanced DNA cleavage activity compared to the free ligand .
Condensation and Cyclization
The pyrazole ring participates in annulation reactions.
Key Findings :
Scientific Research Applications
Structural Representation
The compound features a complex structure with a benzimidazole ring, a pyrazole moiety, and multiple hydroxyl groups, contributing to its biological activity.
Enzyme Inhibition
Recent studies have demonstrated that this compound acts as an effective inhibitor of several key enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound has shown strong inhibitory effects on AChE with an IC₅₀ value of 80-90 nM and moderate inhibition of BuChE (IC₅₀ values ranging from 0.5 to 2 µM). These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its neuroprotective effects, potentially aiding in the prevention or treatment of neurodegenerative conditions .
Antigyrase Activity
Another notable application is its role as an inhibitor of DNA gyrase B. This enzyme is essential for bacterial DNA replication, making the compound a candidate for developing new antibacterial agents . The compound's low micromolar antigyrase activity indicates its potential utility in combating bacterial infections.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with target enzymes. The simulations suggest that it interacts primarily with the catalytic sites of AChE, mimicking the binding mode of known inhibitors like tacrine . This information is vital for optimizing the compound's structure for enhanced efficacy.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study focusing on neuroprotection, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in Aβ(1-42) aggregation, which is associated with Alzheimer's pathology. The study concluded that the compound could be a promising candidate for further development in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The hydroxyl groups and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility: The propanoic acid chain likely improves aqueous solubility over methyl or shorter-chain analogs, critical for bioavailability .
- Antioxidant Potential: The 2,4-dihydroxyphenyl group’s radical scavenging capacity is superior to monohydroxyl or methoxy-substituted phenyl groups .
- Synthetic Flexibility : The pyrazole-benzimidazole scaffold allows modular substitutions, as seen in related compounds (e.g., propargyl or allyl additions in ).
Table 1. Comparative Physicochemical Properties
Biological Activity
4-(1H-Benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H16N4O4
- Molecular Weight : 364.35 g/mol
Research indicates that this compound exhibits multiple biological activities through various mechanisms:
- Acetylcholinesterase Inhibition :
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzimidazole and pyrazole rings significantly influence biological activity. For instance:
- Substituents on the phenyl ring enhance AChE inhibition.
- The presence of hydroxyl groups increases antioxidant capacity .
Biological Evaluation
A detailed evaluation of the compound's biological activities reveals its potential across various therapeutic areas.
Case Studies
- Neuroprotective Effects :
- Cancer Treatment Synergy :
- Anti-inflammatory Mechanisms :
Q & A
Q. What spectroscopic methods are optimal for characterizing the structural integrity of 4-(1H-benzimidazol-2-yl)-3-(2,4-dihydroxyphenyl)-1H-pyrazole-5-propanoic acid?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the connectivity of the benzimidazole, dihydroxyphenyl, and pyrazole moieties. For example, coupling constants in aromatic regions (δ 6.5–8.5 ppm) distinguish substituent positions on the phenyl rings. Infrared (IR) spectroscopy can validate hydroxyl and carboxylic acid functional groups via O–H stretching (~3200–3500 cm) and C=O stretching (~1700 cm) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Multi-step synthesis involving condensation of benzimidazole precursors with dihydroxyphenyl-substituted pyrazole intermediates requires precise stoichiometric control. For instance, using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups can enhance regioselectivity. Solvent optimization (e.g., DMF for polar intermediates) and purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) improve yields >60% .
Q. What computational tools are suitable for predicting the compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Software like Gaussian or ORCA can simulate UV-Vis spectra, correlating with experimental λ values for validation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, discrepancies in dihedral angles between the benzimidazole and pyrazole rings can be resolved by refining anisotropic displacement parameters and validating against R-factor convergence (<0.05) . Twinning or disorder in crystals may require data collection at low temperatures (100 K) to minimize thermal motion artifacts.
Q. What strategies mitigate interference from hydroxyl groups during HPLC analysis?
Methodological Answer: Derivatization with trimethylsilyl (TMS) reagents or acetyl chloride blocks reactive hydroxyls, improving peak symmetry in reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile). Alternatively, ion-pair chromatography with tetrabutylammonium phosphate (pH 6.5) suppresses ionization of carboxylic acid groups .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
Methodological Answer: Stability studies in PBS (pH 7.4) vs. acetate buffer (pH 4.5) reveal hydrolysis trends. For instance, the carboxylic acid group may undergo esterification in acidic conditions, monitored via -NMR (disappearance of δ 12.5 ppm peak). Accelerated degradation studies (40°C, 75% RH) coupled with LC-MS identify degradation products (e.g., decarboxylation or ring-opening) .
Q. What experimental designs validate the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?
Methodological Answer: Surface Plasmon Resonance (SPR) assays measure binding kinetics (k, k) using immobilized enzymes. Fluorescence polarization assays with FITC-labeled analogs quantify competitive inhibition. For redox-active targets, cyclic voltammetry (CV) at glassy carbon electrodes determines oxidation potentials linked to catalytic activity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
Methodological Answer: Experimental logP (octanol/water partition) may deviate from software-predicted values (e.g., ChemAxon) due to intramolecular hydrogen bonding. Validate via shake-flask method with UV detection at λ 270 nm. Adjust calculations by incorporating solvation models (e.g., COSMO-RS) that account for hydrogen-bond donor/acceptor counts .
Q. Why do NMR spectra show unexpected splitting patterns in deuterated solvents?
Methodological Answer: Dynamic proton exchange between hydroxyl groups and deuterated DMSO-d can cause peak broadening. Use DO exchange to confirm labile protons. For complex splitting, 2D NMR (COSY, HSQC) assigns coupling networks and distinguishes diastereotopic protons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
